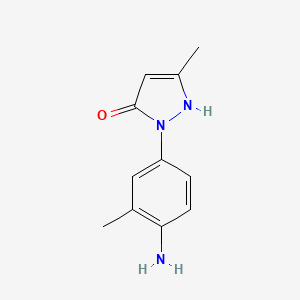
2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-amino-3-methylacetophenone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole
- 2-(4-Amino-3-methylphenyl)-6-hydroxybenzothiazole
- 2-(4-Amino-3-iodophenyl)benzothiazole
Uniqueness
2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one stands out due to its unique pyrazolone structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
648917-72-0 |
|---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(4-amino-3-methylphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-7-5-9(3-4-10(7)12)14-11(15)6-8(2)13-14/h3-6,13H,12H2,1-2H3 |
InChI-Schlüssel |
GYQVQGNPXJUOER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














